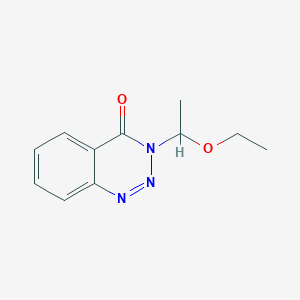
3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole is a halogenated carbazole derivative Carbazoles are a class of heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole typically involves the iodination of 9-(triphenylmethyl)-9H-carbazole. The process can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Acetic acid or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, copper(I) iodide, and dimethyl sulfoxide (DMSO) at 80°C.
Oxidation Reactions: Potassium permanganate in acetone at room temperature.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in tetrahydrofuran (THF) at reflux temperature.
Major Products Formed
Substitution Reactions: 3,6-diazido-9-(triphenylmethyl)-9H-carbazole
Oxidation Reactions: 3,6-dioxo-9-(triphenylmethyl)-9H-carbazole
Coupling Reactions: 3,6-diaryl-9-(triphenylmethyl)-9H-carbazole
Applications De Recherche Scientifique
3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Pharmaceuticals: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Materials Science: Employed in the synthesis of novel polymers and materials with unique optical and electronic properties.
Biological Research: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Mécanisme D'action
The mechanism of action of 3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole involves its ability to interact with various molecular targets:
DNA Intercalation: The planar structure of the carbazole core allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases by stabilizing the enzyme-DNA complex, preventing the relaxation of supercoiled DNA.
Electron Transport: In organic electronics, the compound facilitates electron transport due to its high electron affinity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Diiodo-9-phenylcarbazole
- 3,6-Di(N-diphenylamino)-9-phenylcarbazole
- 3,6-Diiodo-9-ethylcarbazole
Uniqueness
3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole is unique due to the presence of the triphenylmethyl group, which enhances its solubility and stability compared to other carbazole derivatives. This modification also improves its electron-transporting properties, making it more suitable for applications in organic electronics and materials science.
Propriétés
Numéro CAS |
113947-44-7 |
|---|---|
Formule moléculaire |
C31H21I2N |
Poids moléculaire |
661.3 g/mol |
Nom IUPAC |
3,6-diiodo-9-tritylcarbazole |
InChI |
InChI=1S/C31H21I2N/c32-25-16-18-29-27(20-25)28-21-26(33)17-19-30(28)34(29)31(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-21H |
Clé InChI |
QRRVCONCVSKHFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)I)C6=C4C=CC(=C6)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)
![4-amino-1-[(1R,4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B14300284.png)
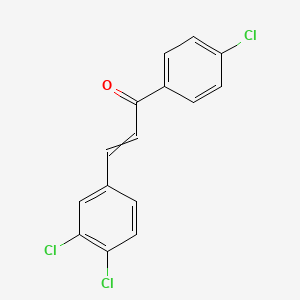
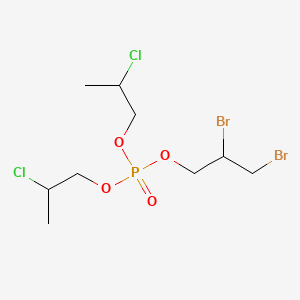
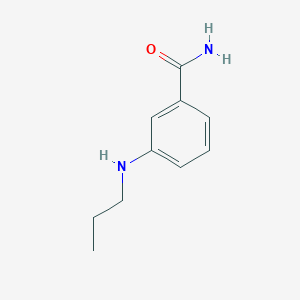
![spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one](/img/structure/B14300302.png)
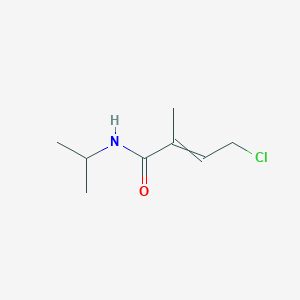
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)

